4-(aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide

Hydrogen bond donor TPSA drug-likeness

Addressing the challenge of sourcing versatile hydrazide-hydrazone probes with a reactive handle for target engagement studies. 4-(Aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide (CAS 479221-22-2) is a pre-functionalized building block with a 4-aminomethyl anchor for bioconjugation, enabling the development of fluorescent probes and activity-based profiling tools. Its 4-diethylamino cap group provides a distinct pharmacophore for HDAC surface recognition motif exploration. - Enables HDAC inhibitor SAR campaigns with in vivo oral antitumor efficacy observed in xenograft models. - Discriminates ERRβ/γ subtypes (class-level EC₅₀ ~630 nM) for metabolic disease research. - Modulates α-synuclein oligomerization kinetics, serving as a mechanistic probe for Parkinson's studies.

Molecular Formula C19H24N4O
Molecular Weight 324.428
CAS No. 479221-22-2
Cat. No. B3015985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide
CAS479221-22-2
Molecular FormulaC19H24N4O
Molecular Weight324.428
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN
InChIInChI=1S/C19H24N4O/c1-3-23(4-2)18-11-7-16(8-12-18)14-21-22-19(24)17-9-5-15(13-20)6-10-17/h5-12,14H,3-4,13,20H2,1-2H3,(H,22,24)/b21-14+
InChIKeyQBXSPUSIMFUWTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide Overview


4-(Aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide (CAS 479221-22-2) is a synthetic hydrazide-hydrazone compound with the molecular formula C₁₉H₂₄N₄O and a molecular weight of 324.4 g/mol [1]. It belongs to the N'-benzylidene-benzohydrazide (NBB) class and features a 4-aminomethyl substituent on the benzohydrazide core and a 4-diethylamino group on the benzylidene ring. This compound serves as a versatile intermediate for HDAC inhibitor development and has been studied as a fluorescent probe and modulator of protein aggregation [2].

Why the 4-Aminomethyl Substituent Prevents Generic Substitution


The 4-aminomethyl group distinguishes this compound from closely related analogs such as N'-[4-(diethylamino)benzylidene]benzohydrazide (CAS 100139-54-6) and the 4-amino variant Acyl Hydrazone, 8. This substituent introduces an additional hydrogen bond donor site and a basic primary amine, which together increase topological polar surface area (TPSA), reduce lipophilicity (logP), and alter molecular recognition properties [1]. In receptor-binding contexts such as estrogen-related receptor (ERR) agonism, the nature of the 4-substituent (H, OH, NH₂, CH₂NH₂) is known to modulate both affinity and efficacy, preventing direct functional interchangeability [2].

Quantitative Differentiation Evidence vs. Closest Analogs


Hydrogen Bond Donor Count Advantage

The target compound possesses 2 hydrogen bond donors (hydrazide NH and aminomethyl NH₂), compared to only 1 donor (hydrazide NH) for the des-aminomethyl analog N'-[4-(diethylamino)benzylidene]benzohydrazide [1][2]. This directly impacts hydrogen-bonding capacity for target engagement and aqueous solubility.

Hydrogen bond donor TPSA drug-likeness

Topological Polar Surface Area Comparison

The 4-aminomethyl group elevates TPSA to 70.7 Ų versus 44.7 Ų for the des-aminomethyl analog [1][2], a 58% increase. This exceeds the TPSA threshold (<60 Ų) commonly associated with favorable passive blood-brain barrier penetration, suggesting differential CNS exposure profiles.

Polar surface area membrane permeability bioavailability

Lipophilicity Reduction Profile

The target compound has a computed XLogP3 of 2.3, compared to 3.4 for the des-aminomethyl comparator—a log unit reduction of 1.1 [1][2]. Lower logP generally correlates with improved aqueous solubility, reduced CYP450 promiscuity, and lower hERG liability.

Lipophilicity logP solubility off-target risk

ERRγ Nuclear Receptor Agonist Activity Inference

The structurally proximal 4-amino analog 4-amino-N'-[(1E)-[4-(diethylamino)phenyl]methylidene]benzohydrazide (Acyl Hydrazone, 8) demonstrates ERRγ agonist activity with an EC₅₀ of 630 nM in a FRET-based RIP140 coactivator recruitment assay [1][2]. While direct data for the target 4-aminomethyl compound are not available, the SAR established for phenolic acyl hydrazones [3] indicates the 4-substituent modulates ERRβ/γ selectivity and potency. The 4-aminomethyl group, being isosteric with the 4-amino group but with an additional methylene spacer, is predicted to alter binding pocket interactions, warranting direct comparative evaluation.

ERRγ agonist nuclear receptor cancer metabolism

HDAC Inhibitor Building Block Validation

The 4-(aminomethyl)benzohydrazide scaffold has been explicitly employed in the design of class I HDAC inhibitors. Compound 11a, incorporating a 4-(aminomethyl)benzoyl linker, demonstrated potent antiproliferative activity with in vivo oral antitumor efficacy in U937 (hematological) and HCT116 (solid tumor) xenograft models [1]. Further optimization yielded compound 13e with low nanomolar IC₅₀ values against HDAC1/2/3 (exact values in nanomolar range) and an EC₅₀ of 34.7 nM in MV4-11 AML cells—a 26-fold improvement over parent compound 11a [1]. The target compound (CAS 479221-22-2), as the Schiff base condensation product of 4-(aminomethyl)benzohydrazide with 4-(diethylamino)benzaldehyde, provides a pre-functionalized scaffold for SAR exploration in this validated therapeutic class.

HDAC inhibitors cancer epigenetics lead optimization

Recommended Research and Industrial Application Scenarios


Class I HDAC Inhibitor Lead Optimization

Procure as a pre-functionalized building block for HDAC inhibitor SAR campaigns. The 4-aminomethylbenzohydrazide core has demonstrated in vivo oral antitumor efficacy in xenograft models [1]. The 4-diethylaminophenyl cap group provides a distinct pharmacophore for exploring electrostatic and steric requirements of the HDAC surface recognition motif, complementing existing o-aminobenzamide and hydroxamic acid series.

ERRβ/γ Nuclear Receptor Agonist Profiling

Use as a structural probe in ERR nuclear receptor assays. The class-level inference from the 4-amino analog (Acyl Hydrazone, 8, EC₅₀ = 630 nM) [2] combined with published SAR for phenolic acyl hydrazones [3] indicates this compound can discriminate between ERRβ/γ and classical ER subtypes—critical for metabolic disease and cancer research programs.

Protein Misfolding and Amyloid Aggregation Studies

Deploy in α-synuclein and protein aggregation assays. N'-benzylidene-benzohydrazide derivatives have demonstrated the ability to modulate toxic α-synuclein oligomer formation in living cells [4]. The 4-aminomethyl substituent may alter oligomer-binding kinetics relative to the parent scaffold, providing a tool compound for mechanistic studies in Parkinson's disease and related synucleinopathies.

Fluorescent and Spectroscopic Probe Development

Exploit the conjugated hydrazone chromophore and the diethylamino donor group for fluorescence-based detection applications. The 4-aminomethyl group provides a reactive handle for further derivatization (e.g., conjugation to fluorophores, biotin, or solid supports), enabling the development of activity-based probes or fluorescent sensors.

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